The exact mass of the compound (7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide is 558.2391 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
This compound, also known as GSK864, is a synthetic molecule belonging to the class of pyrazolo[4,3-c]pyridine derivatives [].
Its origin lies in pharmaceutical research conducted by GlaxoSmithKline (GSK) [].
The significance of GSK864 lies in its potential to modulate specific biological processes, making it a candidate for drug development in areas like cancer and autoimmune diseases [].
Molecular Structure Analysis
The key features of GSK864's structure include:
A central pyrazolo[4,3-c]pyridine core, a bicyclic ring system containing nitrogen atoms [].
Substituent groups attached to the core, including a (4-fluorophenyl)methyl group, a (4-methoxy-3,5-dimethylphenyl) group, a methyl group, and a pyrrole-2-carbonyl group [].
The stereocenter at the 7th position with the (S) configuration [].
This complex structure suggests potential for specific interactions with biological targets due to the diverse functional groups present [].
Chemical Reactions Analysis
The specific synthesis of GSK864 is not publicly available due to potential commercial sensitivity in the pharmaceutical industry [].
However, the general synthetic strategies for pyrazolo[4,3-c]pyridine derivatives often involve cyclization reactions between hydrazides and precursors containing the pyrazole ring.
Decomposition reactions for GSK864 likely involve hydrolysis of the amide bonds under acidic or basic conditions, breaking the molecule down into smaller fragments.
Physical And Chemical Properties Analysis
Specific data on melting point, boiling point, and solubility of GSK864 is not readily available in scientific literature.
These properties are often not prioritized in early discovery stages of drug development [].
The proposed mechanism of action of GSK864 is not publicly available due to potential commercial reasons [].
However, based on its structural similarity to other known kinase inhibitors, it is possible that GSK864 may target specific enzymes involved in cellular signaling pathways [].
Information on the safety and hazards of GSK864 is limited due to its status as a research compound [].
As with any new molecule, proper handling and safety precautions are essential when working with GSK864 in research settings [].
Please note:
The absence of specific information in some sections (e.g., physical properties, mechanism of action) reflects the limited publicly available data on GSK864 as it is likely in the early stages of research.
Further research may reveal more details about its properties, mechanism of action, and potential applications.
GSK864 is a small molecule with a complex chemical structure that has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), specifically the chemokine receptor CXCR2 [].
Chemokine Receptor Modulation:
Chemokine receptors are a class of cell-surface receptors involved in the immune system's inflammatory response.
CXCR2 is a chemokine receptor that plays a crucial role in neutrophil recruitment, which is a key process in inflammation [].
Studies have shown that GSK864 acts as a competitive antagonist at CXCR2, meaning it binds to the same receptor site as its natural ligands (chemokines) but does not activate the signaling cascade [].
Potential Therapeutic Applications:
By blocking CXCR2, GSK864 has been proposed as a potential treatment for various inflammatory diseases, including:
Rheumatoid arthritis []
Psoriasis []
Inflammatory bowel disease []
Idiopathic pulmonary fibrosis []
Current Research Status:
While preclinical studies have shown promising results, further research is needed to determine the efficacy and safety of GSK864 in humans [, ].
Clinical trials investigating GSK864 for the treatment of specific conditions are not currently listed on clinicaltrials.gov, a database of ongoing clinical research studies.
The information provided is based on currently available scientific research and may change as new Erkenntnisse (German for findings/discoveries) emerge.
Okoye-Okafor et al. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1930, published online 5 October 2015 http://www.nature.com/naturechemicalbiology
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